trans-3-Chloroacrylic acid
Overview
Description
Trans-3-Chloroacrylic acid: is an organic compound with the molecular formula C3H3ClO2 . It is a derivative of acrylic acid where one of the hydrogen atoms on the vinyl group is replaced by a chlorine atom. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Chloroacrylic acid can be synthesized through several methods. One common method involves the chlorination of acrylic acid. This process typically requires the use of chlorine gas and a catalyst under controlled temperature conditions to ensure the selective formation of the trans isomer.
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of propene followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Chloroacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of acrylic acid derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form more complex molecules or reduced to simpler ones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions under basic conditions.
Addition Reactions: Often require the presence of catalysts or specific reaction conditions to proceed efficiently.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Acrylic acid derivatives.
Addition Reactions: Halogenated or hydrogenated products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Trans-3-Chloroacrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and effects on biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which trans-3-Chloroacrylic acid exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and other proteins, leading to changes in their activity. The compound’s reactivity is largely due to the presence of the chlorine atom and the double bond, which make it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Trans-3-Chloroacrylic acid can be compared to other similar compounds, such as:
Acrylic Acid: Lacks the chlorine atom and has different reactivity and applications.
Crotonic Acid: Has a similar structure but with a methyl group instead of a chlorine atom.
3-Butenoic Acid: Another unsaturated carboxylic acid with different substituents on the vinyl group.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties, making it distinct from other related compounds. This uniqueness is leveraged in various chemical syntheses and research applications.
Properties
IUPAC Name |
(E)-3-chloroprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030907 | |
Record name | trans-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-61-1, 625-40-1, 26952-44-3 | |
Record name | (2E)-3-Chloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Chloroacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-chloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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